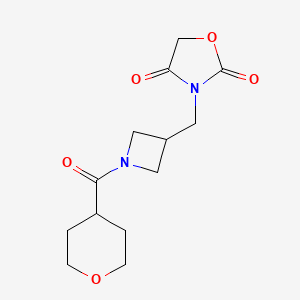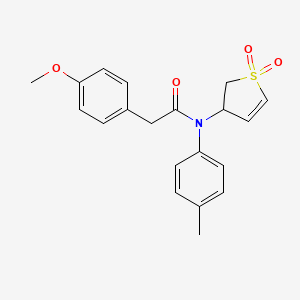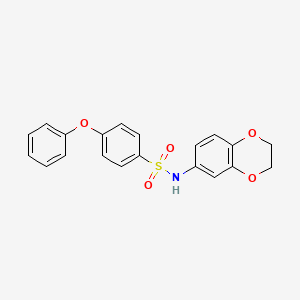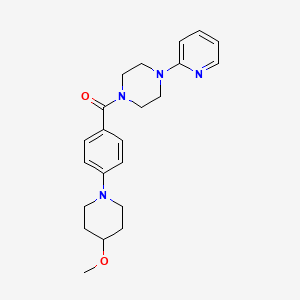
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a tetrahydropyran ring, an azetidine ring, and an oxazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom . The oxazolidine ring is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the tetrahydropyran ring could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The azetidine ring could potentially undergo reactions typical of amines .科学研究应用
Antibacterial Activity
The oxazolidine ring in this compound suggests potential antibacterial properties. Oxazolidinones, a class of antibiotics, inhibit bacterial protein synthesis by targeting the 23S ribosomal RNA subunit. Researchers have investigated derivatives of this compound for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
Antiviral Applications
While not extensively studied, compounds with oxazolidine moieties have demonstrated antiviral activity. Researchers have explored their potential against RNA viruses, such as influenza and HIV. Further investigations are needed to determine the specific antiviral mechanisms and efficacy of this compound .
Neuroprotective Effects
The tetrahydro-2H-pyran-4-carbonyl group may contribute to neuroprotective properties. Some studies suggest that related compounds exhibit neuroprotection by modulating oxidative stress, reducing inflammation, and promoting neuronal survival. Investigating this compound’s impact on neurodegenerative diseases could be worthwhile .
Anti-Inflammatory Properties
Oxazolidinones have been investigated for their anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, they may offer therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. This compound’s dual ring structure could enhance its anti-inflammatory activity .
Chemical Catalysis
Beyond biological applications, tetrahydro-2H-pyran-4-carboxylic acid serves as a versatile chemical catalyst. It participates in various reactions, including esterifications, amidations, and cyclizations. Researchers have utilized it to synthesize complex molecules .
Solvent and Reagent
The compound’s solubility in water, alcohols, and ethers makes it useful as a solvent or reagent in organic synthesis. Its mild acidity and stability under reaction conditions contribute to its popularity in the lab .
属性
IUPAC Name |
3-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c16-11-8-20-13(18)15(11)7-9-5-14(6-9)12(17)10-1-3-19-4-2-10/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGMYOYLDGSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2912651.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)
![1-Morpholin-4-yl-2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]ethanone](/img/structure/B2912655.png)

![4-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]aniline](/img/structure/B2912658.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![2-Cyclopropyl-5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2912663.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)
![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)
